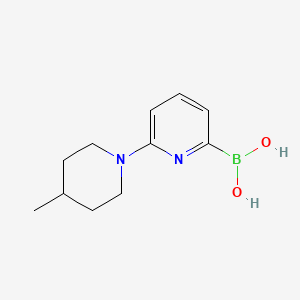

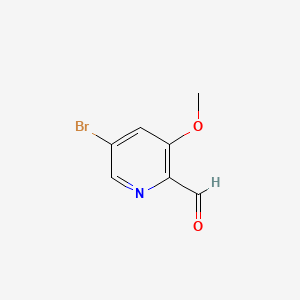

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

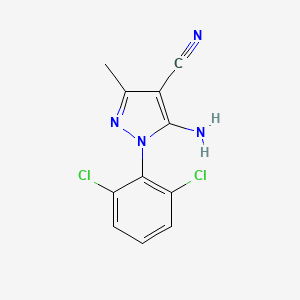

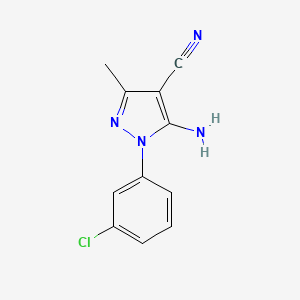

“4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline” is a compound that has been studied for its potential applications in various fields . It is a light yellow liquid with a melting point between 158-160°C .

Synthesis Analysis

The synthesis of “4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline” involves a series of reactions. A study describes the synthesis of a similar compound, where a benzyl substitution on the aniline nitrogen of the compound improved potency while augmenting its drug-like properties . Another study mentions a simple and efficient iodine-assisted protocol for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol .Molecular Structure Analysis

The molecular structure of “4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum reveals peaks at 3323.29 cm-1 (NH), 3055.24 cm-1 (CH aromatic), 2954.74, 2870.26 (Aliphatic CH), 1644.31, 1543.84 (CN), 1543.84,1455.24 (C – C =C), 1310.66,1282.08 (CO), 1078.45 (C-O-C), 875.66,845.07 (oop bending) .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline” include a melting point between 158-160°C . The compound is a light yellow liquid . The IR, 1H NMR, and 13C NMR spectra provide information about the functional groups present in the molecule .Applications De Recherche Scientifique

Nematocidal Activity

Nematodes are plant-parasitic worms that significantly impact crop health. The synthesized 1,2,4-oxadiazole derivatives were evaluated for their nematocidal activity. Notably, these compounds exhibited moderate nematocidal effects against Meloidogyne incognita . This finding suggests their potential use as low-risk chemical pesticides to protect crops from nematode infestations.

Anti-Fungal Activity

The same derivatives were also tested for anti-fungal properties. Specifically, they demonstrated anti-fungal activity against Rhizoctonia solani, a pathogen responsible for rice sheath wilt . This result highlights their potential as fungicides in agriculture.

Antibacterial Effects on Xanthomonas Bacteria

Several compounds within this class exhibited strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium causing rice bacterial leaf blight. Notably, compounds 5m, 5r, 5u, 5v, 5x, and 5y showed superior antibacterial activity compared to existing chemicals . These derivatives could serve as alternative templates for novel antibacterial agents.

Antibacterial Ability Against Xanthomonas oryzae pv. oryzicola (Xoc)

Compounds 5p, 5u, and 5v also exhibited excellent antibacterial activity against Xanthomonas oryzae pv. oryzicola (Xoc), another rice bacterial pathogen. Their effectiveness surpassed that of existing compounds . These derivatives may contribute to disease management in rice cultivation.

Moderate Antibacterial Effects on Rice Bacterial Leaf Blight

Compound 5v, in particular, exerted moderate antibacterial effects against rice bacterial leaf blight caused by Xoo . This finding suggests its potential application in controlling this devastating disease.

Sigma Receptor Binding Affinity

Beyond agricultural applications, some 1,2,4-oxadiazole derivatives were evaluated for their binding affinity to sigma receptors. For instance, compound 37 exhibited high affinity and selectivity for the σ1 receptor . Sigma receptors play a role in various physiological processes, including neuroprotection and modulation of neurotransmitter release.

Orientations Futures

The future directions for “4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline” could involve further exploration of its potential applications. For instance, a study found that a similar compound had potent antiviral activity against various viruses of the Flaviviridae family, indicating its potential as a lead compound for generating 1,2,4-oxadiazole derivatives with broad-spectrum anti-flaviviral properties .

Propriétés

IUPAC Name |

4-(5-benzyl-1,2,4-oxadiazol-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLGETHJBVZBOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B581262.png)